4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-acetamido-3,5-dimethylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to maintain precise temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Lewis acids such as AlCl3 and FeCl3 can be used to facilitate certain reactions.
Major Products Formed
Sulfonamides: Reaction with amines can produce sulfonamide derivatives.
Sulfonic Acids: Hydrolysis leads to the formation of sulfonic acids.
Scientific Research Applications
4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-3,5-dimethylbenzenesulfonyl Fluoride: Similar structure but with a sulfonyl fluoride group instead of a chloride.
4-Acetamido-3,5-dimethylbenzenesulfonic Acid: The hydrolyzed form of the sulfonyl chloride.
Uniqueness
4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. This makes it a valuable reagent in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
4-acetamido-3,5-dimethylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-6-4-9(16(11,14)15)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHZPHPLDGHTPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219402 |
Source
|
Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952958-71-3 |
Source
|
Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952958-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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